molecular formula C17H27NO B2754732 N-cyclohexyladamantane-1-carboxamide CAS No. 81311-58-2

N-cyclohexyladamantane-1-carboxamide

Cat. No.: B2754732
CAS No.: 81311-58-2
M. Wt: 261.409
InChI Key: AGHAGPWZIKDXLP-UHFFFAOYSA-N
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Description

N-cyclohexyladamantane-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and rigidity. The incorporation of a cyclohexyl group and a carboxamide functional group into the adamantane structure enhances its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with cyclohexylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalysts include carbodiimides or coupling reagents like 1-propanephosphonic acid cyclic anhydride (T3P) . The reaction is usually carried out under mild conditions to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyladamantane-1-carboxylic acid, while reduction can produce N-cyclohexyladamantane-1-amine.

Scientific Research Applications

N-cyclohexyladamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyladamantane-1-carboxamide involves its interaction with specific molecular targets, depending on its application. In drug delivery, for example, the compound can act as an anchor in lipid bilayers, facilitating targeted delivery of therapeutic agents . The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

N-cyclohexyladamantane-1-carboxamide can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its combination of the adamantane core with a cyclohexyl group and a carboxamide functional group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-cyclohexyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,1-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHAGPWZIKDXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Adamantanecarboxylic acid (10.8 g, 0.06 mole) was dissolved in N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (13.4 g, 0.06 mole) as described in example 1. After the reaction mixture cooled to room temperature, cyclohexylamine (14.88 g, 17.2 ml, 0.15 mole) was added slowly and a heavy precipitate of the amide appeared almost immediately. The N-cyclohexyl-1-adamantanecarboxamide was isolated as described in example 1 to give 14.8 g, 94.4%; mp 199.3-200.4° C. The analytical sample was recrystallized from cyclohexane and sublimed. Anal. Calcd. for C17H27NO: C, 78.18; H. 10.34; N, 5.36. Found: C, 77.97; H, 10.46; N, 5.32.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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